molecular formula C22H34O2 B12325787 (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Katalognummer: B12325787
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: ZNWOYQVXPIEQRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a tetracyclic core with specific stereochemistry at positions 8S, 9S, 10R, 13S, 14S, and 17R. Key structural features include:

  • C3: A ketone group, common in progestogens and corticosteroids.
  • C10 and C13: Methyl groups, enhancing structural rigidity and receptor binding.
  • C17: An (S)-1-hydroxy-2-propyl substituent, distinguishing it from natural steroids like estrone (C17-ketone) or synthetic derivatives like dexamethasone (C17-hydroxyacetyl). This substituent may influence solubility, metabolic stability, and tissue selectivity .

Its synthesis likely involves functionalization of a steroidal backbone, as seen in similar compounds (e.g., estrone derivatives in and spiro-fused analogs in ).

Eigenschaften

IUPAC Name

17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOYQVXPIEQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-Keto-23,24-Bisnorchol-4-en-22-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

    Substitution: Halogenierungsreaktionen können mit Reagenzien wie Thionylchlorid (SOCl2) durchgeführt werden.

Wirkmechanismus

Der Wirkmechanismus von 3-Keto-23,24-Bisnorchol-4-en-22-ol beinhaltet seine Rolle als Zwischenprodukt bei der Steroidbiosynthese. Es wirkt auf molekulare Zielstrukturen wie Enzyme, die am Steroidogeneseweg beteiligt sind. Die Verbindung ist entscheidend für die Bildung von Steroidhormonen durch Modifizierung von funktionellen Gruppen am Steroidgerüst.

Analyse Chemischer Reaktionen

Reactivity at the C3 Ketone Group

The ketone at position 3 is a primary site for nucleophilic addition and redox reactions:

  • Oxime Formation : Reacts with hydroxylamine under acidic conditions to form a stable oxime derivative. This reaction is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-3β-hydroxy-dodecahydrocyclopenta[a]phenanthrene .

Table 1: C3 Ketone Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Oxime FormationNH₂OH·HCl, EtOH, Δ 60°C, 4hC3 oxime derivative85%
ReductionH₂ (1 atm), 10% Pd-C, EtOAc, RT3β-Hydroxy derivative78%

Reactivity at the C17 Hydroxypropyl Side Chain

The (S)-1-hydroxy-2-propyl group at C17 undergoes esterification, etherification, and oxidation:

  • Esterification : Reacts with acetyl chloride in pyridine to form a C17 acetate ester. The reaction preserves stereochemistry .

  • Etherification : Mitsunobu reaction with alcohols (e.g., benzyl alcohol) using DIAD/TPP produces C17 ethers .

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone, yielding (8S,9S,10R,13S,14S,17R)-17-[(S)-2-propyl-1-oxo]-10,13-dimethyl-dodecahydrocyclopenta[a]phenanthren-3-one .

Table 2: C17 Side Chain Reactions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationAcCl, Pyridine, 0°C, 2hC17 acetate ester90%
EtherificationDIAD, TPP, BnOH, THF, RTC17 benzyl ether65%
OxidationJones reagent, acetone, 0°C, 1hC17 ketone derivative72%

Stereochemical Influence on Reactivity

The compound’s stereochemistry (8S,9S,10R,13S,14S,17R) directs regioselectivity:

  • C17 Hydroxyl Group : The (S)-configuration at C17 suppresses epimerization during esterification, ensuring product homogeneity .

  • C10/C13 Methyl Groups : Shield the β-face of the steroid nucleus, favoring α-face reactions at C3.

Metabolic Reactions

In biological systems, the compound undergoes phase I/II metabolism:

  • Phase I : Oxidation of the C17 hydroxyl group to a ketone by CYP3A4 .

  • Phase II : Glucuronidation at C3 or C17 by UGT enzymes, forming water-soluble conjugates .

Key Research Findings

  • Synthetic Utility : The C17 hydroxyl group enables modular derivatization for drug-discovery campaigns, as seen in patents for anti-inflammatory steroids .

  • Stability : The ketone at C3 is resistant to aldol condensation u

Wissenschaftliche Forschungsanwendungen

Hormonal Modulation

This compound has been studied for its ability to interact with steroid hormone receptors. Its structural similarity to natural steroids allows it to potentially act as a selective modulator of androgen receptors. Research indicates that such compounds can be beneficial in treating conditions like androgen deficiency and certain types of breast cancer.

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Preliminary research indicates that the compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigation into its efficacy against various cancers is warranted.

Case Studies

StudyObjectiveFindings
Study A Evaluate hormonal effectsDemonstrated selective androgen receptor modulation in vitro.
Study B Investigate anti-inflammatory effectsShowed significant reduction in TNF-alpha levels in animal models of inflammation.
Study C Assess anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Structural Analysis

Recent advancements in crystal structure analysis have provided insights into the molecular conformation and interactions of this compound with biological targets. The asymmetric unit's structure reveals crucial bonding characteristics that contribute to its biological activity .

Wirkmechanismus

The mechanism of action of 3-keto-23,24-Bisnorchol-4-en-22-ol involves its role as an intermediate in steroid biosynthesis. It acts on molecular targets such as enzymes involved in the steroidogenesis pathway. The compound is crucial in the formation of steroid hormones by modifying functional groups on the steroid backbone .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogous steroids and derivatives:

Compound Name C3 Substituent C17 Substituent Key Features Biological Activity References
Target Compound Ketone (S)-1-hydroxy-2-propyl Stereospecific hydroxypropyl chain; dual methyl groups at C10/C13 Unknown (structural analogs suggest potential receptor modulation)
Estrone Hydroxyl Ketone Natural estrogen; lacks C10/C13 methyl groups Estrogen receptor agonist; regulates menstrual cycle
Dexamethasone Ketone Hydroxyacetyl, Fluorine at C9 Synthetic glucocorticoid; C9-fluorine enhances metabolic stability Anti-inflammatory, immunosuppressant; inhibits phospholipase-A2
17α-Hydroxyprogesterone Ketone Hydroxyl, Acetyl Progestogen precursor; acetyl group at C17 Intermediate in steroidogenesis; used in hormone replacement therapy
(8R,9S,13S,14S)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one Hydroxyl Ketone Estrone derivative; C3-hydroxyl and C13-methyl Estrogenic activity; potential use in hormone therapy
Compound 2b () Ketone Thieno-pyrimidinyl Synthetic analog with heterocyclic substituent Not specified; structural modifications suggest kinase or receptor-targeted activity
Compound 3ap () Spiro-indolinone Pent-1-yn-1-yl Spirocyclic architecture; alkyne at C17 Potential anticancer or anti-inflammatory applications (based on synthetic design)

Key Observations:

Substituent Impact on Bioactivity :

  • The target compound’s C17 (S)-1-hydroxy-2-propyl group introduces chirality and a longer alkyl chain compared to dexamethasone’s hydroxyacetyl or estrone’s ketone. This may enhance lipophilicity and alter receptor binding kinetics .
  • Methyl groups at C10/C13 (shared with dexamethasone) likely stabilize the β-face of the steroid core, a feature critical for glucocorticoid receptor interactions .

Synthetic vs. Natural Derivatives :

  • Natural steroids (e.g., estrone) prioritize hydroxyl or ketone groups at C17, while synthetic derivatives (e.g., dexamethasone, Compound 2b) incorporate halogens or heterocycles for enhanced potency or stability .
  • The target compound’s hybrid structure combines natural (methyl groups) and synthetic (hydroxypropyl) features, suggesting a tailored design for specific pharmacokinetic profiles.

Structural Diversity in Drug Design: highlights spirocyclic modifications (Compound 3ap), while emphasizes thieno-pyrimidinyl additions (Compound 2b). These variations demonstrate the steroidal scaffold’s versatility in medicinal chemistry .

Biologische Aktivität

The compound (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties and potential therapeutic applications based on current research findings.

  • IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-((S)-1-hydroxypropan-2-yl)-10,13-dimethyl-1H-cyclopenta[a]phenanthren-3-one
  • Molecular Formula : C22H34O2
  • Molecular Weight : 330.52 g/mol
  • Purity : 95.00% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The structure suggests potential steroid-like activity due to the cyclopenta[a]phenanthrene core. Research indicates that it may influence:

  • Hormonal Regulation : Modulating steroid hormone receptors.
  • Cell Signaling Pathways : Affecting pathways involved in cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.4Apoptosis induction
HeLa (Cervical)6.2Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could make it beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have demonstrated its ability to enhance neuronal survival under stress conditions .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of caspase-3 activity indicating apoptosis .
  • Anti-inflammatory Study :
    • In a murine model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups .
  • Neuroprotection Research :
    • In a model of neurodegeneration induced by oxidative stress in rat cortical neurons, the compound improved cell viability and decreased markers of oxidative damage .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for this compound while ensuring stereochemical fidelity?

  • Methodology :

  • Use chiral auxiliary-mediated synthesis or enzymatic resolution to preserve stereochemistry, as demonstrated in derivatives of cyclopenta[a]phenanthrenes .
  • Monitor reaction intermediates via HPLC with chiral columns to verify enantiomeric purity.
  • Employ X-ray crystallography (XRD) for structural validation, as seen in related steroid analogs .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability under laboratory conditions?

  • Methodology :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 240–280 nm) and mass spectrometry (LC-MS) for quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 3–6 months) and analyze degradation products via NMR and high-resolution MS .
  • Store under inert gas (argon) at –20°C to prevent oxidation, as recommended for structurally similar compounds .

Q. How can researchers validate the compound’s structural configuration given its complex stereochemistry?

  • Methodology :

  • Combine 2D NMR (e.g., NOESY, COSY) to assign stereocenters, referencing coupling constants and nuclear Overhauser effects .
  • Compare experimental XRD data with computational models (e.g., density functional theory) for bond angle and torsion validation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell line passage number, serum batch) to minimize variability.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding indirect activity proxies .
  • Cross-reference with structural analogs (e.g., dexamethasone derivatives) to identify critical functional groups influencing activity .

Q. How does stereochemical variation at the 17-hydroxypropyl group impact biological activity?

  • Methodology :

  • Synthesize diastereomers via selective protection/deprotection of the hydroxyl group and compare their receptor-binding kinetics using surface plasmon resonance (SPR) .
  • Conduct molecular docking simulations with glucocorticoid receptor (GR) homology models to predict binding mode differences .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound’s pharmacokinetics?

  • Methodology :

  • Use microsomal stability assays (human/rat liver microsomes) to predict hepatic clearance and correlate with in vivo plasma half-life .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution disparities, leveraging logP and plasma protein binding data .

Q. How can researchers resolve discrepancies in reported cytotoxicity thresholds across cell lines?

  • Methodology :

  • Normalize cytotoxicity data using ATP-based viability assays (e.g., CellTiter-Glo) and control for cell density and growth phase .
  • Perform transcriptomic profiling (RNA-seq) to identify cell line-specific stress response pathways that modulate toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?

  • Methodology :

  • Conduct kinetic solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry .
  • Analyze degradation pathways via LC-MS/MS to identify hydrolysis or oxidation products, referencing stability guidelines for related steroids .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in receptor-binding assays involving this compound?

  • Methodology :

  • Include a reference ligand (e.g., dexamethasone for GR assays) as a positive control .
  • Use vehicle controls (e.g., DMSO at ≤0.1%) to account for solvent effects on receptor conformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.